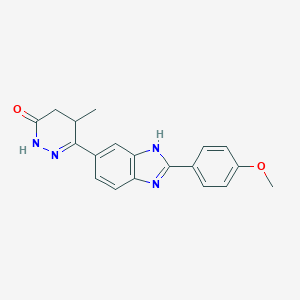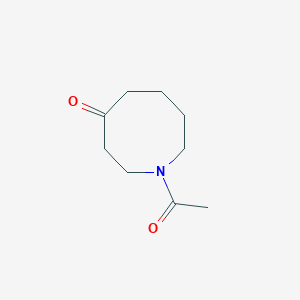
1-Acetylazocan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylazocan-4-one, also known as AAZ, is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties. AAZ is an azo compound that contains a cyclic structure with a ketone group and a nitrogen atom. The compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and environmental science.
Mécanisme D'action
The mechanism of action of 1-Acetylazocan-4-one is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell metabolism. 1-Acetylazocan-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
1-Acetylazocan-4-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Acetylazocan-4-one has antibacterial and antifungal properties, and can inhibit the growth of cancer cells. 1-Acetylazocan-4-one has also been found to induce the production of ROS, which can lead to oxidative stress and cell death. In vivo studies have shown that 1-Acetylazocan-4-one has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetylazocan-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Acetylazocan-4-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-Acetylazocan-4-one is its instability in solution, which can lead to decomposition and the formation of impurities. Additionally, 1-Acetylazocan-4-one has a short half-life in vivo, which limits its potential use in animal studies.
Orientations Futures
There are several future directions for the study of 1-Acetylazocan-4-one. In pharmaceuticals, further research is needed to determine the full range of antibacterial and antifungal properties of 1-Acetylazocan-4-one, and to develop new antibiotics based on its structure. In materials science, 1-Acetylazocan-4-one can be used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-Acetylazocan-4-one can be studied further for its potential use in wastewater treatment, and for the removal of other contaminants from water sources. Overall, the study of 1-Acetylazocan-4-one has the potential to lead to new discoveries and applications in a range of scientific fields.
Méthodes De Synthèse
The synthesis of 1-Acetylazocan-4-one can be achieved through several methods, including the reaction of 1,4-diketones with hydrazine and the reaction of 1,4-diketones with nitrous acid. The most common method involves the reaction of 1,4-diketones with hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This method yields 1-Acetylazocan-4-one as a bright yellow solid with a high purity.
Applications De Recherche Scientifique
1-Acetylazocan-4-one has been studied for its potential use in various scientific fields. In pharmaceuticals, 1-Acetylazocan-4-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-Acetylazocan-4-one has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In environmental science, 1-Acetylazocan-4-one has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from contaminated water.
Propriétés
Numéro CAS |
114326-04-4 |
|---|---|
Nom du produit |
1-Acetylazocan-4-one |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-acetylazocan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |
Clé InChI |
ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC(=O)CC1 |
SMILES canonique |
CC(=O)N1CCCCC(=O)CC1 |
Synonymes |
4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
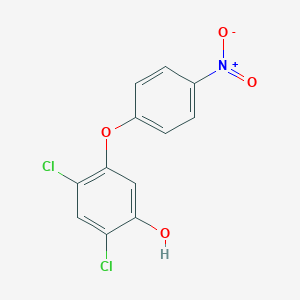
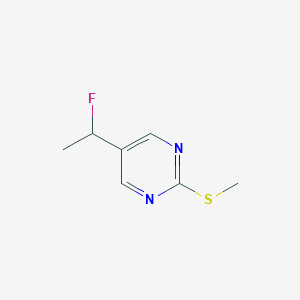
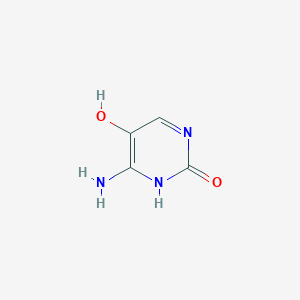
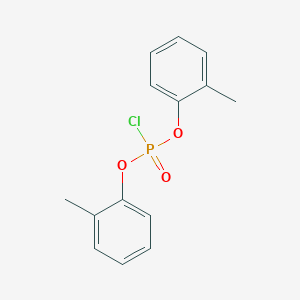
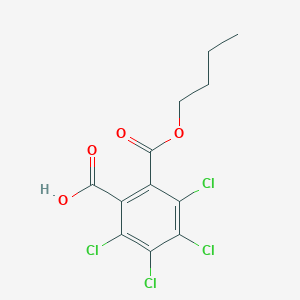
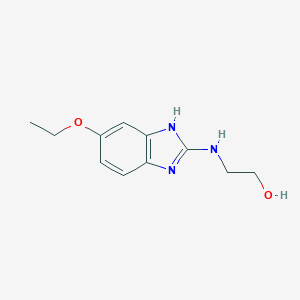
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
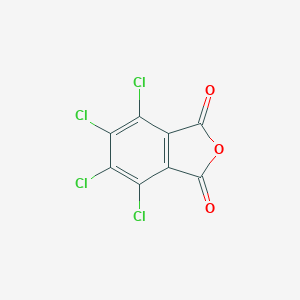
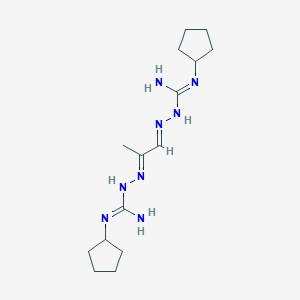
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
